REACTION_CXSMILES
|
[C:1]12C[CH:5]([C:6]1(C)C)[CH2:4][CH:3]([C:10]1([CH:20]3CC4CC(C4(C)C)=C3C)[CH2:15]C3CC(C3(C)C)=[C:11]1C)[C:2]=2C.C(OC1C(OC(=O)C)=C(I)C=CC=1)(=[O:33])C>C(Cl)(Cl)(Cl)Cl>[C:10]([CH:3]1[CH2:4][CH2:5][C:6](=[O:33])[CH2:1][CH2:2]1)([CH3:20])([CH3:15])[CH3:11]
|
Name
|
4-t-butylcyclohexane 1,1-dihydroperoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
terpinene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12=C(C(CC(C1(C)C)C2)C2(C(=C1C(C(C2)C1)(C)C)C)C1C(=C2C(C(C1)C2)(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C(C=CC1)I)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Rapid bubbling
|
Type
|
ADDITION
|
Details
|
commenced upon addition of the BAIB solution
|
Type
|
WAIT
|
Details
|
ceased within a few minutes
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
FILTRATION
|
Details
|
after which the solution was filtered through a plug of silica, which
|
Type
|
WASH
|
Details
|
was washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The residue obtained upon concentration
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |